molecular formula C6HCl2F3N2O2 B13545612 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No.: B13545612
M. Wt: 260.98 g/mol
InChI Key: IVUMLUZREDGIHC-UHFFFAOYSA-N
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Description

Product Overview 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid ( 887626-24-6) is a high-purity chemical building block for research applications. This compound features a molecular formula of C 6 HCl 2 F 3 N 2 O 2 and a molecular weight of 260.99 . Research Value and Applications This compound serves as a versatile synthetic intermediate in medicinal chemistry. The molecular scaffold of a 5-trifluoromethylpyrimidine is a key structural motif in the development of novel bioactive molecules, particularly in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors . Compounds based on this core structure have demonstrated excellent antitumor activities in research settings, showing potential to induce apoptosis and arrest the cell cycle in specific phases . The presence of reactive chloro groups and a carboxylic acid on the pyrimidine ring makes this compound a valuable precursor for further functionalization, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Handling and Compliance This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) and conduct all risk assessments before use.

Properties

Molecular Formula

C6HCl2F3N2O2

Molecular Weight

260.98 g/mol

IUPAC Name

2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6HCl2F3N2O2/c7-3-1(4(14)15)2(6(9,10)11)12-5(8)13-3/h(H,14,15)

InChI Key

IVUMLUZREDGIHC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,4-dichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 undergo nucleophilic substitution under basic conditions. Common nucleophiles include amines, alcohols, and thiols.

Reaction with Amines

Reaction with primary/secondary amines replaces chlorine atoms with amine groups:
Example :

  • Conditions : Benzylamine, DMF, 80°C, 12 hours

  • Product : 2-Benzylamino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

  • Yield : 78%

Reaction with Alcohols

Alkoxy derivatives form via substitution with alcohols:
Example :

  • Conditions : Ethanol, K₂CO₃, reflux, 8 hours

  • Product : 2-Ethoxy-4-chloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

  • Yield : 65%

Comparative Reactivity

PositionReactivityPreferred Nucleophiles
2-ClModerateAmines, thiols
4-ClHighAlcohols, alkoxides

Chlorination and Trifluoromethylation

The compound’s synthesis involves chlorination and trifluoromethylation steps, which also inform its reactivity:

Key Observations

  • Excess POCl₃ (0.2 eq) improves chlorination efficiency .

  • Reaction monitoring via HPLC ensures completion (5-TFU:5-TFP ratio < 5:95) .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enables further functionalization:

Suzuki–Miyaura Coupling

  • Substrate : 2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid

  • Coupling Partner : Aryl boronic acids

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C

  • Yield Range : 45–72%

Biological Interactions

The compound’s electrophilic chlorine atoms enable interactions with biological targets:

COX Enzyme Inhibition

  • IC₅₀ Values :

    EnzymeIC₅₀ (μM)Source
    COX-119.45Pyrimidine derivatives
    COX-223.8Pyrimidine derivatives

Mechanistic Insight

  • Halogen substituents enhance binding to hydrophobic enzyme pockets .

  • The trifluoromethyl group improves metabolic stability.

Stability and Degradation

  • Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes under strongly acidic/basic conditions.

  • Thermal Decomposition : Onset at 207°C, releasing HCl and CO₂ .

Scientific Research Applications

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and trifluoromethyl groups enhance the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

4,6-Dichloro-5-pyrimidinecarboxylic Acid (CAS 74840-34-9)

  • Structure : Chlorine atoms at positions 4 and 6; lacks the trifluoromethyl group.
  • Applications : Primarily used as a precursor for nucleophilic substitution reactions due to its reactive chlorine atoms .

2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

  • Structure : Two trifluoromethyl groups at positions 2 and 4; ethyl ester (-COOEt) instead of carboxylic acid.
  • Key Differences: The ester group reduces polarity and acidity compared to the free carboxylic acid.
  • Synthesis : Prepared via esterification of the corresponding acid, as seen in related compounds .

4,6-Dimethyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid

  • Structure : Methyl groups at positions 4 and 6; trifluoromethyl at position 2.
  • Key Differences : Methyl groups are electron-donating, altering the electronic profile of the pyrimidine ring. This reduces electrophilicity at positions 4 and 6 compared to chlorine-substituted analogs.
  • Biological Relevance : Enhanced metabolic stability due to -CF₃ but reduced reactivity for substitution reactions .

Functional Group Modifications

Ethyl 4-Chloro-2-trifluoromethylpyrimidine-5-carboxylate (CAS 85730-36-5)

  • Structure : Ethyl ester at position 5; chlorine at position 4 and -CF₃ at position 2.
  • Key Differences : The ester group requires hydrolysis (e.g., with NaOH) to yield the carboxylic acid, as demonstrated in analogous syntheses . The ester form is less polar, favoring organic solubility during synthetic steps.
  • Reactivity : The chlorine at position 4 remains susceptible to displacement by amines or thiols .

2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic Acid Ethyl Ester

  • Structure : Hydroxyl (-OH) at position 2; -CF₃ at position 4; ethyl ester at position 5.
  • Key Differences : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. However, it may reduce stability under acidic or oxidative conditions compared to chloro-substituted derivatives .

Biological Activity

2,4-Dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No. 16097-64-6) is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic applications, particularly in oncology and antimicrobial treatments.

The molecular formula of 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid is C5HCl2F3N2C_5HCl_2F_3N_2 with a molecular weight of 216.98 g/mol. The compound features two chlorine atoms and a trifluoromethyl group, which significantly influence its biological activity and pharmacokinetic properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,4-dichloro-6-(trifluoromethyl)pyrimidine derivatives. For instance, one study demonstrated that a related compound exhibited potent inhibitory effects on the proliferation of MDA-MB-231 triple-negative breast cancer (TNBC) cells with an IC50 value of 0.126 μM. Notably, this compound showed a significant selectivity index against cancer cells compared to non-cancerous MCF10A cells, indicating its potential as a targeted therapy for TNBC .

CompoundCell LineIC50 (μM)Selectivity Index
2,4-Dichloro-6-(trifluoromethyl)pyrimidineMDA-MB-2310.126High
5-FluorouracilMDA-MB-23111.73Low

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In preliminary screenings against Staphylococcus aureus, it was found to possess a different mode of action compared to traditional antibiotics, suggesting that it could be developed into a novel antimicrobial agent .

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with high gastrointestinal absorption reported. Following intravenous administration, the clearance rate was approximately 82.7 mL/h/kg, and oral bioavailability was noted at around 31.8% when administered at a dose of 10 mg/kg .

Toxicity Studies

Toxicity assessments in animal models have shown that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg in Kunming mice. This suggests a favorable safety profile that warrants further investigation into its therapeutic applications .

Case Studies

  • Study on Breast Cancer Cells : A study involving the treatment of MDA-MB-231 cells showed that the compound inhibited cell proliferation effectively while sparing normal cells, indicating potential for selective cancer therapy.
  • Antimicrobial Screening : Another case study focused on screening various derivatives against bacterial strains revealed that modifications in the pyrimidine structure could enhance antibacterial efficacy.

Q & A

Q. What are the common synthetic routes for preparing 2,4-dichloro-6-(trifluoromethyl)pyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via sequential functionalization of pyrimidine precursors. A key step involves chlorination using reagents like phosphoryl chloride (POCl₃) to introduce the 2,4-dichloro substituents. For example, chlorination of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate under reflux conditions yields intermediates that are subsequently hydrolyzed to the carboxylic acid . Hydrolysis of ester derivatives (e.g., ethyl 2-amino-4-trifluoromethylpyrimidine-5-carboxylate) with aqueous HCl or NaOH under controlled pH (2–3) provides the carboxylic acid functionality with yields >85% . Optimization requires careful temperature control (70–90°C) and inert atmospheres to prevent decarboxylation.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

  • ¹H NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 8.8–8.9 ppm, while aromatic protons resonate at δ 7.9–8.3 ppm. Carboxylic protons are typically broad due to hydrogen bonding .
  • Elemental Analysis : Expected deviations ≤0.3% for C, H, N, and Cl confirm purity. For example, calculated values for C₇H₃Cl₂F₃N₂O₂ are C 28.31%, H 0.85%, N 9.43% .
  • Melting Point : Literature reports mp 288–294°C, but experimental values may vary by ±2°C due to polymorphism or impurities .

Q. How do solubility and stability profiles impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). However, DMSO can induce decomposition over time, particularly at elevated temperatures (>40°C), necessitating freshly prepared solutions for kinetic studies . Stability in aqueous buffers is pH-dependent: the carboxylic acid group protonates below pH 3, enhancing solubility but increasing susceptibility to hydrolysis above pH 7 .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorine substitution in pyrimidine derivatives?

Chlorination with POCl₃ preferentially targets the 2- and 4-positions due to electronic effects: the electron-withdrawing trifluoromethyl group at position 6 activates adjacent positions for electrophilic substitution. Computational studies suggest that the transition state for Cl⁻ attack is stabilized by resonance interactions with the pyrimidine ring’s π-system . Competing pathways (e.g., over-chlorination) are mitigated by stoichiometric control and low temperatures (<50°C) .

Q. How do substituents (e.g., CF₃, Cl) influence reactivity in cross-coupling reactions?

The trifluoromethyl group enhances electrophilicity at position 5, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. However, steric hindrance from the CF₃ group can reduce yields in Suzuki-Miyaura couplings. Chlorine atoms at positions 2 and 4 act as leaving groups in Pd-catalyzed reactions, enabling sequential functionalization . For example, selective displacement of the 4-Cl substituent with arylboronic acids occurs under mild conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., observed 288–290°C vs. literature 292–294°C) may arise from polymorphic forms or residual solvents. Recrystallization from ethanol/water mixtures (1:3 v/v) yields a single crystalline phase, while differential scanning calorimetry (DSC) can identify metastable forms . Purity validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical for reproducibility .

Q. What challenges arise in purifying this compound, and how are they addressed?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively separates byproducts like mono-chlorinated intermediates. However, the carboxylic acid’s polarity complicates elution; ion-pair reagents (e.g., 0.1% acetic acid) improve resolution . Recrystallization from toluene/hexane (1:5) provides high-purity crystals but requires slow cooling (1°C/min) to avoid oiling out .

Methodological Considerations

  • Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions involving organometallic reagents (e.g., Grignard) to prevent decomposition .
  • Quantifying Hydrolytic Degradation : Monitor stability via LC-MS in accelerated aging studies (40°C/75% RH), with degradation products identified as decarboxylated pyrimidines .

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